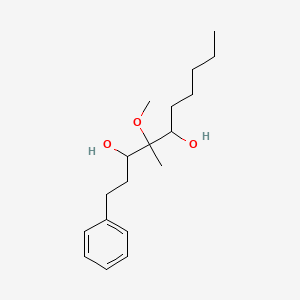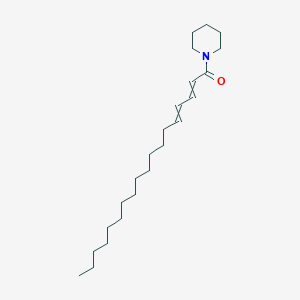
Cyclohexanone, 2,3-dimethyl-, (2R,3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2,3-dimethyl-, (2R,3R)- is an organic compound with the molecular formula C8H14O. It is a stereoisomer of cyclohexanone, characterized by the presence of two methyl groups at the 2 and 3 positions on the cyclohexane ring, with specific stereochemistry (2R,3R). This compound is part of the broader class of cyclohexanones, which are widely used in various chemical applications due to their versatile reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2,3-dimethyl-, (2R,3R)- can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2,3-dimethylphenol, followed by oxidation. The reaction conditions typically include the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The resulting product is then oxidized using reagents such as chromium trioxide or potassium permanganate to yield the desired cyclohexanone derivative.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanone, 2,3-dimethyl-, (2R,3R)- often involves large-scale catalytic processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and automated systems allows for efficient production while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2,3-dimethyl-, (2R,3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or diketones using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the cyclohexane ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), electrophiles, and catalysts like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols.
Substitution: Halogenated cyclohexanones, other substituted derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2,3-dimethyl-, (2R,3R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 2,3-dimethyl-, (2R,3R)- depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its ketone functional group. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparación Con Compuestos Similares
Cyclohexanone, 2,3-dimethyl-, (2R,3R)- can be compared with other similar compounds, such as:
Cyclohexanone, 2,3-dimethyl-, (2R,3S)-rel-: Another stereoisomer with different spatial arrangement of the methyl groups.
Cyclohexanone, 2,2-dimethyl-: A compound with two methyl groups at the 2 position, lacking the stereochemistry of the 2,3-dimethyl derivative.
Cyclohexanone: The parent compound without any methyl substitutions, serving as a simpler analog.
The uniqueness of Cyclohexanone, 2,3-dimethyl-, (2R,3R)- lies in its specific stereochemistry, which can influence its reactivity, interactions, and applications in various fields.
Propiedades
Número CAS |
167073-61-2 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H14O/c1-6-4-3-5-8(9)7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Clave InChI |
OZCVOEUWYVVVME-RNFRBKRXSA-N |
SMILES isomérico |
C[C@@H]1CCCC(=O)[C@@H]1C |
SMILES canónico |
CC1CCCC(=O)C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,2'S)-2,2'-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid (non-preferred name)](/img/structure/B12553833.png)
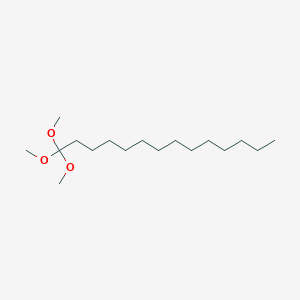

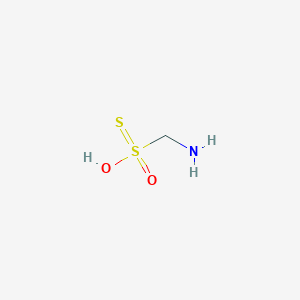
![(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole](/img/structure/B12553865.png)
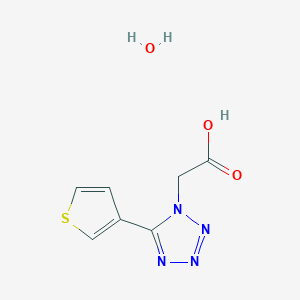
![2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12553886.png)

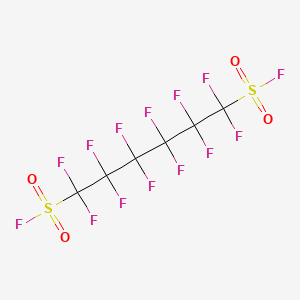

![N~1~,N~3~-Dibutyl-2-[2-(dodecyloxy)ethyl]-N~1~,N~3~-dimethylpropanediamide](/img/structure/B12553905.png)
